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Compound of Interest |

2-chloro-N-(2-methoxy-5-
Compound Name:
methylphenyl)acetamide

CAS No.: 85817-61-4

Cat. No.: B1348984

\ J

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 2-chloro-N-(2-methoxy-5-
methylphenyl)acetamide (CAS RN derived from p-cresidine), a critical intermediate in the
synthesis of amide herbicides and azo dyes. The compound is structurally characterized by an
acetanilide core substituted with a chloroacetyl tail, a methoxy group at the ortho position, and
a methyl group at the meta position (relative to the amide nitrogen).

This guide compares the target molecule against two primary analogues:
o 2-Chloro-N-(2-methoxyphenyl)acetamide (Lacks the 5-methyl group).
e 2-Chloro-N-phenylacetamide (Unsubstituted ring).

Key Application: Identification of impurities in p-cresidine derived pharmaceuticals and the
structural validation of chloroacetamide alkylating agents.

Structural & Synthetic Context

The synthesis of the target molecule relies on the Schotten-Baumann reaction or direct
acylation of 2-methoxy-5-methylaniline (p-cresidine) with chloroacetyl chloride.
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Experimental Workflow (Synthesis to Characterization)

[1][2]

Precursor:
2-Methoxy-5-methylaniline

(p-Cresidine) y
B Acylation Reaction a | Quench & Extraction » | Crude Solid Recrystallization 2-Chloro-|—l?li£(]2e-tﬁ1ethox .
(0-5°C -> RT, 3h) = (Water/DCM) ™1 (Precipitate) (EtOH/Water) Y

/V 5-methylphenyl)acetamide

Reagent:
Chloroacetyl Chloride
(+ K2CO3/DCM)
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Caption: Figure 1. Synthetic pathway and isolation workflow for high-purity spectroscopic
samples.

Spectroscopic Profiling (Target Molecule)
Nuclear Magnetic Resonance ( H & C NMR)

Solvent: CDCI

(Chloroform-d) is the standard solvent. Internal Standard: TMS (
0.00 ppm).

The presence of the 2-methoxy and 5-methyl groups creates a distinct aromatic splitting pattern
compared to unsubstituted acetanilides.
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Self-Validating Check:

e The integration ratio of Methoxy : Methyl : Chloromethyl must be exactly 3:3:2. Deviations
indicate incomplete acylation or solvent contamination.

e Solvent Effect: In DMSO-

, the NH peak often shifts downfield to

9.5+ ppm and becomes sharper.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide functionalities and the aryl-alkyl ether linkage.

Amide | (C=0 Stretch): 1665 — 1675 cm

.[1] (Strong). The electronegative chlorine atom on the

-carbon increases the frequency compared to non-halogenated acetamides (~1650 cm
).

e Amide Il (N-H Bend): 1535 — 1545 cm

e N-H Stretch: 3260 — 3280 cm

.[1] Typically sharp in dilute solution, broader in solid state due to crystal packing H-bonds.

e C-CI Stretch: 760 — 790 cm

. Diagnostic for chloroacetamides.

e C-O-C (Ether) Stretch: 1250 cm

(Asymmetric) and 1040 cm

(Symmetric).
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Mass Spectrometry (EI-MS |/ ESI-MS)
Molecular Formula: C

H

CINO

Molecular Weight: 213.66 g/mol

Fragmentation Logic: The chlorine atom provides a distinct isotopic signature. The molecular
ion (M

) will appear as a doublet separated by 2 mass units with a 3:1 intensity ratio (
Cl:

cl).

Molecular lon [M]+
m/z 213/ 215 (3:1)

Loss of Cl radical
[M - 35]+
m/z 178

McLafferty-like / Alpha Cleavage
Loss of CH2CI group (M-49)

Base Peak lon
(Amine fragment)
m/z ~136/137
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Caption: Figure 2. Predicted EI-MS fragmentation pathway showing the loss of the
chloromethyl group.

Comparative Analysis: Target vs. Analogues
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To distinguish the target from potential byproducts or similar ligands, compare the following
spectral shifts.

Analogue 1: (No
Methyl)2-Chloro-N-
Feature Target Molecule (2-

Analogue 2: (No
Methoxy/Methyl)2-
Chloro-N-

methoxyphenyl)ace .
phenylacetamide

tamide
Structure 2-OMe, 5-Me 2-OMe, 5-H Unsubstituted Phenyl
3 distinct signals (d, o ) )
H NMR: Ar-H dd, d) 4 distinct signals (m) 3 signals (d, t, t)
H NMR: Me Singlet ~2.3 ppm Absent Absent
H NMR: OMe Singlet ~3.85 ppm Singlet ~3.85 ppm Absent
IR: Amide | ~1670 cm ~1668 cm ~1670 cm
m/z 213 (M m/z 199 (M m/z 169 (M
MS (Base Peak)
) ) )
N Moderate (EtOH, )
Solubility Moderate High (EtOH, DCM)

DCM)

Critical Differentiator: The 5-methyl singlet at 2.3 ppm in the proton NMR is the definitive
marker distinguishing the target from the commercially common o-anisidine derivative
(Analogue 1).

Experimental Protocols
Sample Preparation for NMR

e Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) for 4 hours to remove
trace water, which can broaden the NH peak.

e Solvent: Dissolve 10 mg of sample in 0.6 mL of CDCI
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(99.8% D) containing 0.03% v/v TMS.

o Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a glass wool
plug into the NMR tube.

HPLC-UV Purity Check

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 pum).
» Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

e Gradient: 10% B to 90% B over 20 minutes.

o Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide absorption).

o Retention Time Prediction: The target (Target) will elute after Analogue 1 due to the
lipophilicity of the added methyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. ijpsr.info [ijpsr.info]

o To cite this document: BenchChem. [Spectroscopic Characterization & Comparative
Analysis: 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1348984+#spectroscopic-data-
comparison-of-2-chloro-n-2-methoxy-5-methylphenyl-acetamide-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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